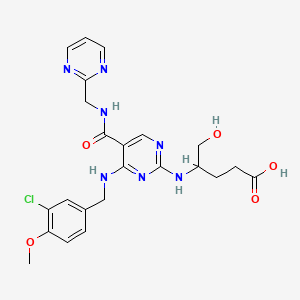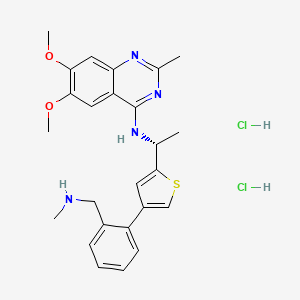
BRAF-423
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRAF-423, also known as G-F, is a novel potent and selective BRAF inhibitor. This compound has no formal name, has molecule weight 423. For the convenience of scientific communication, We temporally call it as this compound.
Applications De Recherche Scientifique
Role in Thyroid Cancer Development
BRAF mutations, particularly BRAF T1796A, have been associated with the development of papillary thyroid cancer, suggesting that activating BRAF mutations could be a critical event in the pathogenesis of this type of cancer (Cohen et al., 2003).
Activation in Human Cancers
BRAF mutations are prevalent in human cancers, notably malignant melanoma, and at a lower frequency in a wide range of cancers. This indicates the potential of BRAF as a therapeutic target, especially in melanoma where BRAF proteins with the V599E mutation show elevated kinase activity and transforming capabilities (Davies et al., 2002).
Impact on Melanoma Drug Resistance
Research indicates that resistance to BRAF inhibitors in melanoma involves the flexible switching among the three RAF isoforms, highlighting the adaptability of melanoma cells to pharmacological interventions. The enhancement of IGF-1R/PI3K signaling in resistant melanomas suggests a potential approach to overcome resistance through combined treatment with IGF-1R/PI3K and MEK inhibitors (Villanueva et al., 2010).
Therapeutic Target in Metastatic Melanoma
Studies on PLX4032 (an orally available inhibitor of mutated BRAF) have shown promising results in treating metastatic melanoma in patients with tumors carrying the V600E BRAF mutation, resulting in significant tumor regression in the majority of patients (Flaherty et al., 2010).
Propriétés
Formule moléculaire |
C19H19F2N3O4S |
|---|---|
Poids moléculaire |
423.43 |
Nom IUPAC |
2,6-Difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide |
InChI |
InChI=1S/C19H19F2N3O4S/c1-3-8-29(26,27)24-15-7-5-13(20)17(18(15)21)19(25)23-11-4-6-14-12(9-11)16(28-2)10-22-14/h4-7,9-10,22,24H,3,8H2,1-2H3,(H,23,25) |
Clé InChI |
ZWAGSOCCDPGKEI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(NC=C2OC)C=C1)C3=C(F)C=CC(NS(=O)(CCC)=O)=C3F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
G-F; BRAF-423; BRAF 423; BRAF423. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





